6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde
Overview
Description
6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde is a heterocyclic compound featuring a fused bicyclic structure. This compound is notable for its applications in medicinal chemistry and drug discovery due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde typically involves the functionalization of 5,6-fused bicyclic N-heterocycles. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Additionally, regioselective zincations can be achieved using TMP2Zn·2MgCl2·2LiCl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of organometallic reagents and regioselective metalations suggests that scalable synthetic routes could be developed based on these laboratory methods .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: For example, oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in THF.
Substitution: Reactions with substituted phenols in the presence of cesium carbonate and copper iodide under microwave irradiation.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Substitution: Cesium carbonate, copper iodide, and DMF at 140°C under microwave irradiation.
Major Products
The major products formed from these reactions include various polysubstituted derivatives, such as tri-substituted pyrazolo[1,5-a]pyrimidines and other functionalized N-heterocycles .
Scientific Research Applications
6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde has a wide range of applications in scientific research, particularly in medicinal chemistry. It is used in the development of inhibitors for tumor necrosis factor-alpha (TNF-α) production, which is significant for treating inflammatory diseases like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it inhibits TNF-α production by interacting with cytokine signaling pathways, thereby reducing inflammation . The compound’s structure allows it to bind effectively to its targets, making it a potent inhibitor in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against tuberculosis.
Pyrazolo[1,5-a]pyrimidines: Used in similar medicinal chemistry applications.
Uniqueness
6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde stands out due to its specific substitution pattern and the presence of a chloro group, which enhances its reactivity and biological activity. Its ability to undergo regioselective functionalization makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVCQUILFHXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446015 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440094-14-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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